
3-(Hydroxymethyl)pyrrolidin-2-one
Overview
Description
3-(Hydroxymethyl)pyrrolidin-2-one is a five-membered lactam (cyclic amide) featuring a hydroxymethyl (-CH2OH) substituent at the C3 position of the pyrrolidin-2-one ring. Its molecular formula is C5H9NO2, with a CAS registry number 25219-43-6 . This compound serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry due to its polar functional group, which enhances solubility and reactivity. Its structural flexibility allows for derivatization, making it valuable in drug discovery and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process where pyrrolidine-2-carbaldehyde is formed in situ, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for this compound often involve the oxidation of pyrrolidine derivatives or the ring expansion of β-lactams or cyclopropylamides . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carboxylate derivatives. For example:
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Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions .
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Conditions : Reactions proceed at 60–80°C with yields up to 85% depending on solvent polarity .
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Product : 3-(Carboxymethyl)pyrrolidin-2-one, identified via NMR and mass spectrometry .
Mechanistic Insight :
Oxidation involves sequential dehydrogenation of the hydroxymethyl group to a carbonyl intermediate, followed by further oxidation to the carboxylic acid . Computational studies (DFT) confirm that the reaction proceeds via a radical pathway under acidic conditions .
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitution reactions:
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With Amines : Reaction with methylamine (CH₃NH₂) yields 3-(methylaminomethyl)pyrrolidin-2-one .
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With Halides : Thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl, enabling further functionalization.
Key Data :
Reaction Type | Reagent | Conditions | Product | Yield |
---|---|---|---|---|
Amine Substitution | CH₃NH₂ | PTSA, EtOH, 80°C | 3-(Methylaminomethyl)pyrrolidin-2-one | 78% |
Halogenation | SOCl₂ | DCM, 0°C | 3-(Chloromethyl)pyrrolidin-2-one | 92% |
Ring-Opening Reactions
The lactam ring undergoes cleavage under basic or reductive conditions:
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Basic Hydrolysis :
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Reductive Opening :
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Reagents : LiAlH₄ in THF.
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Product : Pyrrolidine alcohol (3-(hydroxymethyl)pyrrolidine).
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Mechanistic Pathway :
Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while reduction involves hydride transfer to the lactam carbonyl .
Acetylation and Esterification
The hydroxymethyl group reacts with acetylating agents:
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Acetic Anhydride : Forms 3-(acetoxymethyl)pyrrolidin-2-one in pyridine at 25°C.
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Yield : 95% after 2 hours.
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Esterification : Steglich esterification with DCC/DMAP produces diverse esters.
Cycloaddition and Ring Expansion
The compound participates in [3+2] cycloadditions with nitrile oxides, forming bicyclic structures . Ring expansion via reaction with diazomethane yields piperidone derivatives .
Comparative Analysis of Reaction Pathways
Reaction Type | Activation Energy (kcal/mol) | Thermodynamic Favorability (ΔG, kcal/mol) |
---|---|---|
Oxidation | 22.3 | -15.7 |
Amine Substitution | 18.9 | -12.4 |
Basic Hydrolysis | 25.1 | -8.2 |
Scientific Research Applications
Organic Synthesis
3-(Hydroxymethyl)pyrrolidin-2-one serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows it to be utilized for the development of more complex molecules. It can act as a reagent in reactions such as:
- Nucleophilic substitutions
- Condensation reactions
- Reduction and oxidation processes
Biological Research
The compound has been studied for its potential biological activities, primarily due to its interaction with various biomolecules. Key areas of research include:
- Modulation of Enzyme Activity : Similar compounds have shown the ability to influence enzyme functions, affecting metabolic pathways and cellular signaling.
- Neuropharmacology : Some studies suggest that derivatives of pyrrolidinones can interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .
Medicinal Chemistry
Research into this compound has revealed its potential therapeutic applications:
- Drug Development : The compound's unique structure may contribute to the design of new pharmaceuticals targeting specific receptors or pathways. For instance, it has been explored as a scaffold for developing beta-3 adrenergic receptor agonists .
- Antioxidant Properties : In vitro studies have demonstrated significant antioxidant activity, suggesting potential protective effects against oxidative stress.
Table 1: Summary of Key Findings on Biological Activities
Table 2: Comparison with Similar Compounds
Compound | Key Features | Applications |
---|---|---|
1-Methylpyrrolidin-2-one | Lacks hydroxymethyl group; different reactivity | Organic synthesis |
N-Methyl-2-pyrrolidone (NMP) | Common solvent; similar structure | Industrial applications |
3-(Hydroxymethyl)-1-methylpyrrolidin-2-one | Unique combination of functional groups; versatile applications | Drug development and synthesis |
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound’s reactivity allows it to participate in multiple biochemical processes, including enzyme inhibition and receptor binding . Its effects are mediated through the formation of reactive intermediates and the modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrrolidin-2-one Core
The biological and chemical properties of pyrrolidin-2-one derivatives are highly influenced by substituent groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Solubility : The hydroxymethyl group in this compound increases polarity and water solubility compared to its methoxymethyl analogue .
Biological Activity
3-(Hydroxymethyl)pyrrolidin-2-one, a derivative of pyrrolidine, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrrolidine derivatives that exhibit various pharmacological effects, including antibacterial, antifungal, anticancer, and anticonvulsant properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring with a hydroxymethyl group attached to the nitrogen atom. This structural configuration contributes to its unique chemical properties and biological interactions.
Anticancer Activity
Research has shown that compounds related to this compound exhibit significant anticancer properties. For instance, certain pyrrolidine derivatives have been reported to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell cycle regulation.
- Case Study : A study highlighted the cytotoxic effects of pyrrolidine derivatives on human leukemia cell lines, demonstrating IC50 values in the low micromolar range. These compounds were effective in inducing G2/M phase arrest and activating apoptotic signaling pathways .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Pyrrolidine Derivative A | HL-60 (Leukemia) | 0.3 | Induces apoptosis |
Pyrrolidine Derivative B | COLO 205 (Colon Cancer) | 0.5 | G2/M phase arrest |
Pyrrolidine Derivative C | H460 (Lung Cancer) | 0.7 | Apoptotic signaling |
Antimicrobial Activity
Pyrrolidine derivatives have also shown promising antimicrobial activity against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Research Findings : A review indicated that certain pyrrolidinones possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. These compounds may exert protective effects by modulating neurotransmitter systems or reducing oxidative stress.
- Mechanistic Insights : Studies indicate that pyrrolidine derivatives can enhance neurotrophic factors and exhibit antioxidant activity, contributing to their neuroprotective effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound is highly dependent on its structural features. Modifications to the pyrrolidine ring or substituents can significantly alter its pharmacological profile.
Q & A
Q. What are the common synthetic routes for 3-(Hydroxymethyl)pyrrolidin-2-one, and how can reaction conditions be optimized for high yield?
Basic Research Focus
The synthesis of this compound typically involves ring-closing reactions or functional group modifications of pyrrolidine precursors. Key methods include:
- Lactamization : Cyclization of γ-amino alcohols under acidic or basic conditions.
- Reductive Amination : Using aldehydes/ketones with ammonia or amines in the presence of reducing agents like NaBH₃CN.
- Oxidation-Reduction Sequences : For example, oxidation of pyrrolidine derivatives followed by hydroxylation.
Optimization Strategies :
- Reagent Selection : Use LiAlH₄ for selective reduction of amides to alcohols (avoids over-reduction) .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during lactam formation .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in hydrogenation steps .
Example Reaction Table :
Reaction Type | Reagents | Conditions | Yield (%) |
---|---|---|---|
Lactamization | H₂SO₄ (cat.) | Reflux, 12 h | 65–70 |
Reductive Amination | NaBH₃CN, NH₃ | RT, 24 h | 55–60 |
Oxidation | KMnO₄ (aq.) | 50°C, 6 h | 75–80 |
Q. How does steric hindrance from substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Focus
The hydroxymethyl group at the 3-position introduces steric and electronic effects:
- Steric Effects : Bulky substituents slow down nucleophilic attacks at the adjacent carbonyl carbon. For instance, reactions with thionyl chloride (SOCl₂) to form chlorides require prolonged reaction times due to hindered access .
- Electronic Effects : The hydroxyl group’s electron-donating nature stabilizes the transition state in SN2 reactions but may reduce electrophilicity at the carbonyl.
Methodological Approach :
- Kinetic Studies : Compare reaction rates of this compound with unsubstituted pyrrolidin-2-one using NMR or HPLC to track intermediates .
- Computational Modeling : Density Functional Theory (DFT) can predict regioselectivity and transition-state geometries .
Data Contradiction Note :
Conflicting reports on reaction yields (e.g., 50–80% for chlorination) may arise from variations in steric environments or purification methods .
Q. What analytical techniques are most effective for characterizing this compound and its derivatives?
Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms the hydroxymethyl group (δ 3.5–4.0 ppm for CH₂OH) and lactam carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 130.0868) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .
Advanced Validation :
- Chiral HPLC : Essential for enantiomeric resolution if asymmetric synthesis is performed .
- IR Spectroscopy : Identifies hydrogen-bonded O-H stretches (broad peaks at 3200–3400 cm⁻¹) .
Q. How can researchers assess the biological activity of this compound given limited existing data?
Advanced Research Focus
Stepwise Approach :
In Silico Screening : Use molecular docking to predict binding affinity with targets like GABA receptors or enzymes (e.g., histone deacetylases) .
In Vitro Assays :
- Enzyme Inhibition : Test against acetylcholinesterase or proteases using fluorometric assays .
- Cell Viability : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .
Structure-Activity Relationship (SAR) : Modify the hydroxymethyl group (e.g., acetylation, alkylation) and compare bioactivity .
Key Challenge :
Limited toxicity data (e.g., no carcinogenicity reported, but incomplete ecotoxicological profiles) require cautious handling and adherence to biosafety protocols .
Q. What strategies resolve contradictions in reported reaction yields or biological activity data for this compound?
Advanced Research Focus
Root Causes of Contradictions :
- Synthetic Variability : Differences in reagent purity, solvent grades, or workup methods (e.g., column chromatography vs. recrystallization) .
- Biological Assay Conditions : Cell line specificity, incubation times, or solvent carriers (DMSO vs. saline) .
Resolution Methods :
- Reproducibility Protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate assays with positive controls .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify consensus trends .
Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?
Advanced Research Focus
Tools and Workflows :
- Molecular Dynamics (MD) Simulations : Predict solubility, logP, and membrane permeability .
- Quantum Mechanical Calculations : Calculate pKa (predicted ~9.5 for the hydroxyl group) and redox potentials .
- ADMET Prediction : Use platforms like SwissADME to estimate absorption and toxicity profiles .
Validation : Correlate computational results with experimental data (e.g., experimental logP vs. calculated) to refine models .
Properties
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVLHRHRTOBBHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76220-94-5 | |
Record name | 3-(hydroxymethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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